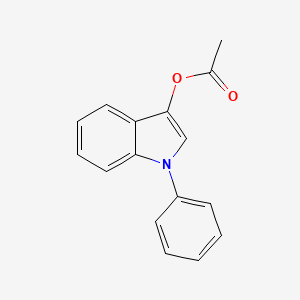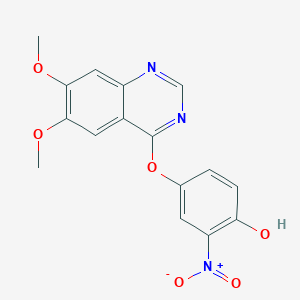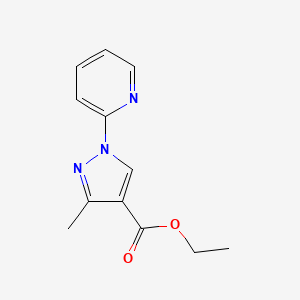
ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a pyridyl group and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate typically involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridyl ring.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridyl and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the pyridyl group, which may affect its binding properties and reactivity.
3-Methyl-1-(2-pyridyl)-1H-pyrazole: Lacks the ethyl ester group, which may influence its solubility and reactivity.
1-(2-Pyridyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the pyridyl and ethyl ester groups allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8-15(14-9(10)2)11-6-4-5-7-13-11/h4-8H,3H2,1-2H3 |
Clé InChI |
DIJJLPYYRDYVKE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1C)C2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
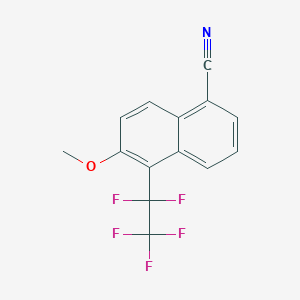
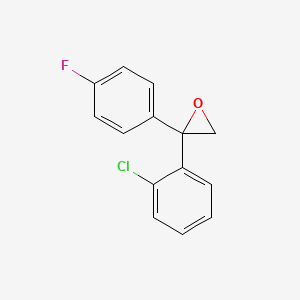
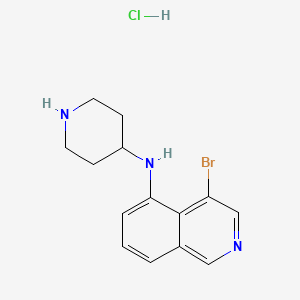
![3-[Butyl(dimethyl)silyl]propan-1-ol](/img/structure/B8619019.png)


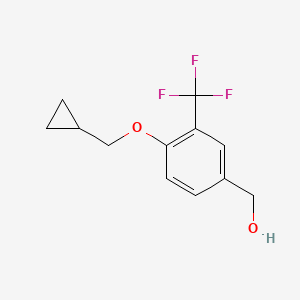
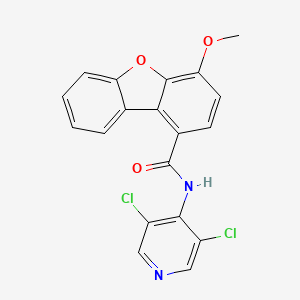

![2-[(4-Nitrophenoxy)methyl]quinoline](/img/structure/B8619048.png)

![2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B8619068.png)
